

Tersolisib (STX-478): A Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tersolisib |           |
| Cat. No.:            | B15542504  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tersolisib** (STX-478) is an orally bioavailable, central nervous system (CNS) penetrant, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3K $\alpha$ )[1][2][3][4]. It is a next-generation, mutant-selective inhibitor that targets a cryptic pocket near the ATP-binding site of PI3K $\alpha$ , demonstrating high selectivity for both kinase and helical domain mutations of the PIK3CA gene[1][5][6]. By selectively targeting mutant forms of PI3K $\alpha$ , **Tersolisib** aims to provide a wider therapeutic window and a more favorable safety profile compared to non-selective PI3K $\alpha$  inhibitors, which are often associated with significant side effects like hyperglycemia and rash due to the inhibition of wild-type (WT) PI3K $\alpha$ .[1][3][5][7]. This guide provides a comprehensive overview of the preclinical and clinical data on **Tersolisib**, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

### **Mechanism of Action**

**Tersolisib** functions as a highly potent, mutant-selective, allosteric inhibitor of PI3Kα.[8]. It selectively binds to and inhibits the activity of mutated PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[9]. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[9][10]. By inhibiting the mutated PI3Kα, **Tersolisib** effectively blocks downstream signaling, leading to the inhibition of tumor cell growth and the induction of apoptosis in cancer cells harboring PIK3CA mutations.[9]. Preclinical studies have shown that **Tersolisib** has a binding mechanism



that favors the mutated protein, which explains its reduced impact on wild-type PI3K $\alpha$  and, consequently, a better safety profile.[6].



Click to download full resolution via product page

**Figure 1: Tersolisib**'s selective inhibition of the PI3K/AKT/mTOR pathway.

# Preclinical Data Biochemical and Cellular Potency

**Tersolisib** has demonstrated potent and selective inhibition of various PI3Kα mutant forms in biochemical assays.[5]. A key finding is its approximately 14-fold greater selectivity for the



H1047R kinase-domain mutation over wild-type PI3Kα.[5][8].

| Pl3Kα Isoform                                                                       | Tersolisib (STX-478) IC50<br>(nmol/L) | Alpelisib IC50 (nmol/L)    |
|-------------------------------------------------------------------------------------|---------------------------------------|----------------------------|
| H1047R (Kinase Domain<br>Mutant)                                                    | 9.4                                   | Not specified as selective |
| E545K (Helical Domain<br>Mutant)                                                    | 71                                    | Not specified as selective |
| E542K (Helical Domain<br>Mutant)                                                    | 113                                   | Not specified as selective |
| Wild-Type                                                                           | 131                                   | Not specified as selective |
| Table 1: Biochemical potency<br>of Tersolisib against common<br>PI3Kα mutations.[5] |                                       |                            |

In cellular assays, **Tersolisib** effectively inhibited the proliferation of cancer cell lines with both kinase and helical domain mutations.[5]. Notably, it showed equivalent or superior target engagement in cell lines with kinase-domain mutations compared to alpelisib.[5].

# In Vivo Efficacy and Safety

Preclinical studies using human tumor xenograft models have shown that **Tersolisib** has robust anti-tumor activity.[5]. It demonstrated efficacy similar or superior to high doses of alpelisib in xenografts with both kinase and helical-domain PIK3CA mutations.[5]. A significant advantage of **Tersolisib** observed in these models is its ability to achieve significant tumor regression without inducing the metabolic dysregulation, such as hyperglycemia, commonly seen with less selective PI3Kα inhibitors.[5][11].



| Xenograft Model                                                            | Treatment                                  | Outcome                             |
|----------------------------------------------------------------------------|--------------------------------------------|-------------------------------------|
| Kinase-domain mutant                                                       | Tersolisib                                 | Significant antitumor activity      |
| Helical-domain mutant                                                      | Tersolisib                                 | Significant antitumor activity      |
| ER+HER2-                                                                   | Tersolisib + Fulvestrant/CDK4/6 inhibitors | Robust and durable tumor regression |
| Table 2: Summary of in vivo efficacy of Tersolisib in xenograft models.[5] |                                            |                                     |

Furthermore, **Tersolisib** is CNS-penetrant, suggesting its potential to treat brain metastases, a common issue in breast cancer and other solid tumors.[6][12].

### **Clinical Data**

The first-in-human Phase 1/2 trial (NCT05768139) evaluated **Tersolisib** in patients with advanced solid tumors harboring PIK3CA mutations.[3][13][14]. The initial results have been promising, demonstrating a favorable safety profile and encouraging anti-tumor activity.

## **Safety and Tolerability**

**Tersolisib** was well-tolerated in heavily pre-treated patients, including those with pre-existing diabetes or who were intolerant to other PI3K pathway inhibitors.[3][15]. The most common treatment-related adverse events were generally mild to moderate and included fatigue, hyperglycemia, nausea, and diarrhea.[15]. Importantly, there were no grade  $\geq$ 3 toxicities typically associated with wild-type PI3K $\alpha$  inhibition, such as severe hyperglycemia, diarrhea, or rash.[13][15]. The maximum tolerated dose (MTD) was established at 100 mg daily.[3][15].

### **Efficacy**

In the Phase 1 portion of the trial, **Tersolisib** monotherapy demonstrated notable clinical activity.[13].



| Patient Population                                                                 | Overall Response Rate<br>(ORR) | Disease Control Rate (DCR) |
|------------------------------------------------------------------------------------|--------------------------------|----------------------------|
| All PIK3CA-mutant tumors (n=43)                                                    | 21%                            | 67%                        |
| Hormone receptor-positive breast cancer (n=22)                                     | 23%                            | 68%                        |
| Gynecologic tumors (n=9)                                                           | 44%                            | 67%                        |
| Table 3: Clinical efficacy of<br>Tersolisib monotherapy in a<br>Phase 1 trial.[13] |                                |                            |

These early results suggest that **Tersolisib** has a higher monotherapy ORR compared to historical data for other approved PI3K inhibitors.[13].

### **Pharmacokinetics**

Pharmacokinetic analyses support a once-daily dosing regimen for **Tersolisib**, with an estimated half-life of approximately 60 hours.[6][16]. At doses of 40 mg and higher, the drug achieved exposures that are several-fold higher than other PI3Kα inhibitors, indicating robust target coverage.[3][16].

# Experimental Protocols In Vitro Biochemical Assay for PI3Kα Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of **Tersolisib** against different PI3K $\alpha$  isoforms.





Click to download full resolution via product page

**Figure 2:** General workflow for in vitro PI3K $\alpha$  inhibition assay.



- Enzyme and Substrate Preparation: Recombinant wild-type and mutant PI3Kα enzymes are purified. The substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.
- Inhibitor Preparation: Tersolisib is serially diluted in DMSO to create a range of concentrations for IC50 determination.
- Kinase Reaction: The reaction is initiated by mixing the PI3Kα enzyme, PIP2 substrate, and ATP in a reaction buffer.
- Inhibitor Addition: The serially diluted **Tersolisib** is added to the reaction mixture.
- Incubation: The reaction is incubated at room temperature to allow for the enzymatic conversion of PIP2 to PIP3.
- Detection: The amount of ADP produced (correlating with PIP3 production) is quantified using a commercially available kit, such as the ADP-Glo™ Kinase Assay.
- Data Analysis: The results are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.

### In Vivo Xenograft Study

This protocol describes a general methodology for evaluating the anti-tumor efficacy of **Tersolisib** in a mouse xenograft model.

- Cell Line and Animal Model: A human cancer cell line with a known PIK3CA mutation (e.g., T47D for breast cancer) is selected. Female immunodeficient mice (e.g., BALB/c nude) are used.[2].
- Tumor Implantation: The cancer cells are subcutaneously injected into the flank of the mice.
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
- Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. **Tersolisib** is administered orally once daily at specified doses (e.g., 30 and 100 mg/kg).[2][5].



- Efficacy Assessment: Tumor volume and body weight are monitored throughout the study.
- Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected for pharmacodynamic analysis, such as Western blotting for pAKT levels, to confirm target engagement.[5].

### Western Blotting for pAKT/AKT Suppression

This protocol details the steps for assessing target engagement by measuring the phosphorylation of AKT.

- Tissue Lysis: Snap-frozen tumor or tissue samples are homogenized in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[5].
- Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AKT (pAKT, e.g., at Ser473) and total AKT.[5]. A loading control antibody (e.g., vinculin) is also used.[5].
- Detection: The membrane is then incubated with corresponding secondary antibodies conjugated to a fluorescent dye (e.g., IRDye).[5].
- Imaging and Analysis: The protein bands are visualized using an imaging system, and the band intensities are quantified to determine the ratio of pAKT to total AKT.

## Conclusion

**Tersolisib** (STX-478) represents a significant advancement in the targeted therapy of PIK3CA-mutant cancers. Its unique allosteric mechanism of action and high selectivity for mutant PI3Kα translate into a promising efficacy and safety profile, as demonstrated in both preclinical and



early clinical studies. By sparing wild-type PI3Kα, **Tersolisib** has the potential to overcome the dose-limiting toxicities of previous-generation PI3K inhibitors, thereby expanding the therapeutic window for patients. Ongoing and future clinical trials, including combination studies with other standard-of-care agents, will further elucidate the role of **Tersolisib** in the treatment landscape of various solid tumors.[13][17].

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tersolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. STX-478 An allosteric, mutant-selective PI3Kα inhibitor with a best-in-class profile -American Chemical Society [acs.digitellinc.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Facebook [cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. onclive.com [onclive.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]



- 15. Scorpion Therapeutics Presents Initial Clinical Data From Its Phase 1/2 Trial of STX-478
   Demonstrating Potentially Best-in-Class Mutant-Selective PI3Kα Inhibition for the Treatment of Advanced Solid Tumors at ESMO Congress 2024 BioSpace [biospace.com]
- 16. trial.medpath.com [trial.medpath.com]
- 17. Lilly moves to overtake Relay | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- To cite this document: BenchChem. [Tersolisib (STX-478): A Technical Guide for Cancer Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542504#tersolisib-stx-478-for-cancer-research-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com